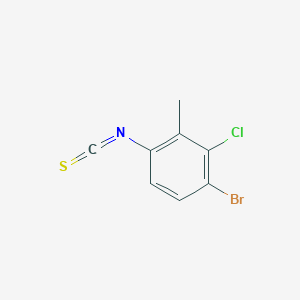
4-Bromo-3-chloro-2-methylphenylisothiocyanate
説明
4-Bromo-3-chloro-2-methylphenylisothiocyanate (BCMPC) is a synthetic organic compound belonging to the family of isothiocyanates. It is a versatile and useful compound that has been widely studied and applied in various scientific research fields. BCMPC is a colorless solid with a melting point of 57°C and a boiling point of 200°C. It has a molecular weight of 252.5 g/mol and is soluble in organic solvents such as ethanol, methanol, and acetone.
科学的研究の応用
Synthesis of Substituted Furans, Pyrroles, Thiophenes, and Derivatives
4-Bromo-3-chloro-2-methylphenylisothiocyanate plays a role in the synthesis of various organic compounds. Yin et al. (2008) describe the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, highlighting its utility in organic chemistry (Yin et al., 2008).
Facilitation of One-Pot Synthesis of Thiazoles and Thiazolidinones
The compound is also involved in the one-pot synthesis of thiazoles and thiazolidinones. Mohareb et al. (1990) discuss how phenyl isothiocyanate reacts with active methylene reagents to produce polyfunctionally substituted 2,3-dihydrothiazoles or thiazolidinone ring systems (Mohareb et al., 1990).
Contribution to Pre-Plant Soil Fumigation
In agriculture, this chemical is considered as an alternative to methyl bromide for pre-plant soil fumigation. Duniway (2002) elaborates on the status of chemical alternatives to methyl bromide, noting that compounds like 4-Bromo-3-chloro-2-methylphenylisothiocyanate could be potential substitutes (Duniway, 2002).
Role in Atmospheric Bromine Chemistry
The compound has implications in atmospheric chemistry, particularly concerning bromine. Wofsy et al. (1975) discuss the chemistry of atmospheric bromine, where such compounds contribute to ozone layer dynamics (Wofsy et al., 1975).
Use in Crystal Structure Studies
It is also used in studies involving crystal structures. Chumakov et al. (2008) detail the crystal structures of copper(II) and nickel(II) complexes with 4-bromo-2-[(2-hydroxyethylimino)-methyl]phenol, an area where such compounds are critical (Chumakov et al., 2008).
Impact on Nonlinear Optical Properties
The compound contributes to the understanding of nonlinear optical properties in materials. Shkir et al. (2019) report on the crystal structure geometry, optoelectronic, and charge transport properties of certain chalcone derivatives, where 4-Bromo-3-chloro-2-methylphenylisothiocyanate could be a component (Shkir et al., 2019).
Synthesis of Schiff Base Ligands
In coordination chemistry, it is involved in the synthesis of Schiff base ligands. Sheikhshoaie et al. (2015) describe the reaction of the compound with VOSO4·XH2O to generate oxido-vanadium(V) complexes (Sheikhshoaie et al., 2015).
Application in Environmental Fate and Metabolism Studies
It's also relevant in environmental science, particularly in studies of environmental fate and metabolism. Ruzo (2006) examines the physicochemical properties, environmental fate, and metabolism of various potential methyl bromide replacement products, including compounds like 4-Bromo-3-chloro-2-methylphenylisothiocyanate (Ruzo, 2006).
Involvement in the Synthesis of α-Bromophenylacetic Acid
The compound aids in the synthesis of α-bromophenylacetic acid. Ogura et al. (1975) describe a method for preparing α-bromophenylacetic acid derivatives using similar compounds (Ogura et al., 1975).
Role in Methyl Halide Production in Plants
In biological studies, it is significant in understanding methyl halide production in plants. Rhew et al. (2003) demonstrate that Arabidopsis thaliana produces and emits methyl halides, indicating the biological significance of these compounds (Rhew et al., 2003).
特性
IUPAC Name |
1-bromo-2-chloro-4-isothiocyanato-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNS/c1-5-7(11-4-12)3-2-6(9)8(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCSNIAADNQCRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428376 | |
| Record name | 4-Bromo-3-chloro-2-methylphenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-2-methylphenylisothiocyanate | |
CAS RN |
886501-25-3 | |
| Record name | 4-Bromo-3-chloro-2-methylphenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



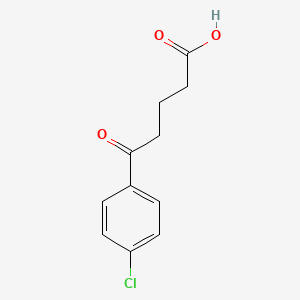
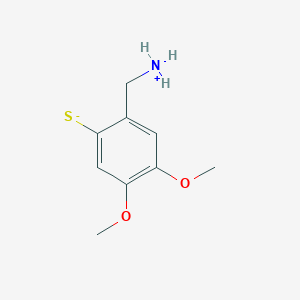
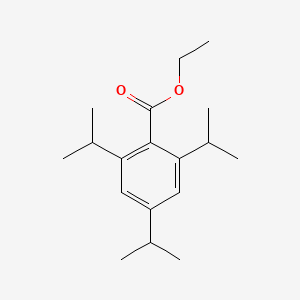
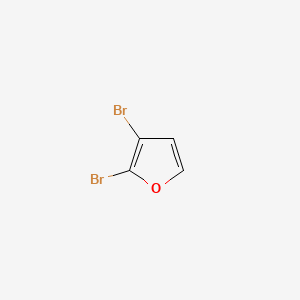
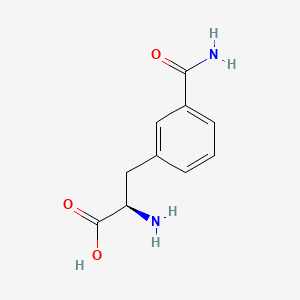
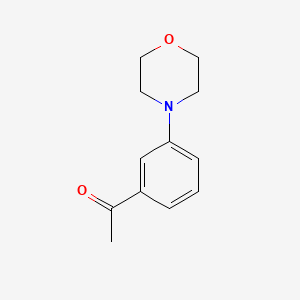
![N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1599525.png)
![2,5,11,14-Tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B1599527.png)

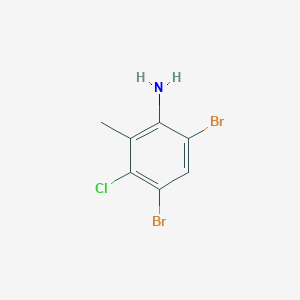
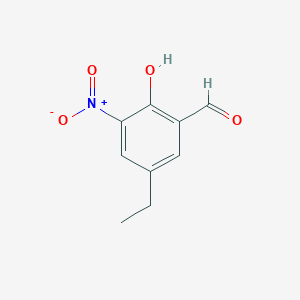
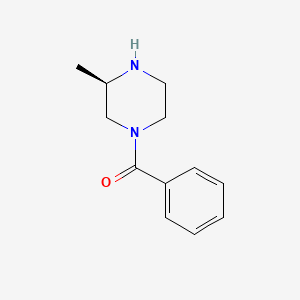
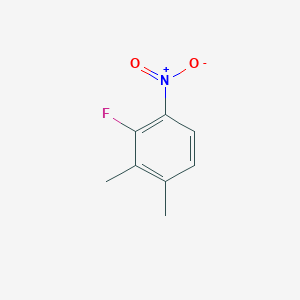
![(2S)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide](/img/structure/B1599536.png)